N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide
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Overview
Description
N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their broad-spectrum biological activities and are widely used in medicine and agriculture as pesticides . The compound is synthesized by reacting 2-amino-5-(2,4-dichlorophenoxy)methyl)-1,3,4-thiadiazole with substituted acyl chloride .
Preparation Methods
The synthesis of N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide involves several steps. The reaction of 2-amino-5-(2,4-dichlorophenoxy)methyl)-1,3,4-thiadiazole with substituted acyl chloride yields the desired amide in good yield . The reaction conditions typically involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) and various substituted acyl chlorides . The industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities.
Chemical Reactions Analysis
N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and agriculture. In chemistry, it is used as a building block for the synthesis of other biologically active compounds . In biology, it has been studied for its fungicidal activities and has shown moderate activity against various fungal pathogens . In medicine, it is being investigated for its potential therapeutic applications due to its broad-spectrum biological activities . In agriculture, it is used as a pesticide to protect crops from fungal infections .
Mechanism of Action
The mechanism of action of N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the growth of fungal pathogens through the disruption of their cellular processes . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with the synthesis of essential cellular components in the fungal cells .
Comparison with Similar Compounds
N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide is unique compared to other similar compounds due to its specific chemical structure and broad-spectrum biological activities. Similar compounds include other 1,3,4-thiadiazole derivatives, such as 2-amino-5-substituted-1,3,4-thiadiazoles . These compounds also exhibit biological activities but may differ in their specific applications and effectiveness .
Properties
Molecular Formula |
C17H13Cl2N3O3S |
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Molecular Weight |
410.3 g/mol |
IUPAC Name |
N-[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C17H13Cl2N3O3S/c1-24-12-5-2-10(3-6-12)16(23)20-17-22-21-15(26-17)9-25-14-7-4-11(18)8-13(14)19/h2-8H,9H2,1H3,(H,20,22,23) |
InChI Key |
JHWXCYBRFYTPPL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)COC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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